reactivity profile of (5-Isopropylfuran-2-yl)boronic acid
reactivity profile of (5-Isopropylfuran-2-yl)boronic acid
An In-depth Technical Guide to the Reactivity Profile of (5-Isopropylfuran-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Isopropylfuran-2-yl)boronic acid is a member of the heteroaryl boronic acid family, a class of compounds that has become indispensable in modern organic synthesis. Boronic acids, in general, are lauded for their stability, low toxicity, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions.[1] The furan moiety, a five-membered aromatic heterocycle containing oxygen, is a prevalent structural motif in numerous natural products, pharmaceuticals, and functional materials. The strategic placement of an isopropyl group at the 5-position of the furan ring introduces specific steric and electronic properties that influence the reactivity of the boronic acid functionality. This guide provides a comprehensive overview of the reactivity profile of (5-isopropylfuran-2-yl)boronic acid, with a particular focus on its application in Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties and Structural Elucidation
While specific experimental data for (5-isopropylfuran-2-yl)boronic acid is not extensively documented in publicly available literature, its properties can be inferred from closely related analogs such as 5-methylfuran-2-boronic acid and general principles of boronic acid chemistry.
| Property | Inferred Value/Characteristic for (5-Isopropylfuran-2-yl)boronic acid |
| Molecular Formula | C7H11BO3 |
| Molecular Weight | 153.97 g/mol [2] |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Likely soluble in polar organic solvents such as THF, dioxane, and alcohols. Low solubility is expected in nonpolar solvents like hexanes. Boronic acids can have limited solubility in water, which can be pH-dependent.[3] |
| pKa | The pKa of aryl boronic acids is influenced by substituents.[1] The electron-donating isopropyl group is expected to result in a slightly higher pKa compared to unsubstituted furan-2-boronic acid. |
Spectroscopic Characterization
The structural integrity of (5-isopropylfuran-2-yl)boronic acid can be confirmed using a combination of spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the isopropyl group (a doublet and a septet), and a broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the furan ring carbons, with the carbon bearing the boronic acid group being significantly deshielded. The isopropyl carbons will also be readily identifiable.
-
¹¹B NMR: The ¹¹B NMR spectrum provides direct evidence for the boron center. For a tricoordinate boronic acid, a broad signal is typically observed in the range of δ 28-30 ppm.[4]
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IR Spectroscopy: The infrared spectrum will feature a prominent, broad O-H stretching band for the boronic acid hydroxyl groups, typically in the region of 3200-3600 cm⁻¹. A strong B-O stretching vibration is also expected around 1350 cm⁻¹.
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Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.
Synthesis of (5-Isopropylfuran-2-yl)boronic Acid
The synthesis of (5-isopropylfuran-2-yl)boronic acid typically proceeds through a two-step sequence involving the formation of an organometallic intermediate from 2-isopropylfuran, followed by trapping with a borate ester.
Caption: A general workflow for the synthesis of (5-isopropylfuran-2-yl)boronic acid.
Representative Synthetic Protocol
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Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).
-
Starting Material: 2-Isopropylfuran is added to the THF.
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Metalation: The solution is cooled to a low temperature (typically -78 °C). A solution of n-butyllithium in hexanes is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified period to ensure complete metalation.
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Borylation: A trialkyl borate, such as triisopropyl borate, is added dropwise to the solution of the lithiated furan. The reaction is allowed to slowly warm to room temperature and stirred overnight.
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Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by recrystallization or column chromatography to yield (5-isopropylfuran-2-yl)boronic acid.
Reactivity in Suzuki-Miyaura Cross-Coupling
The premier application of (5-isopropylfuran-2-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[5] This reaction involves the palladium-catalyzed coupling of the boronic acid with an organohalide or triflate.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Reactivity
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Influence of the Isopropyl Group: The isopropyl group is an electron-donating group. This can influence the nucleophilicity of the furan ring and potentially affect the rate of transmetalation. Compared to an electron-withdrawing group, the isopropyl group may slightly increase the electron density on the furan ring, which can be beneficial for the coupling reaction.
-
Protodeboronation: A common side reaction for heteroaryl boronic acids, especially furan-2-yl boronic acids, is protodeboronation, where the C-B bond is cleaved by a proton source.[7] This is often exacerbated by high temperatures and prolonged reaction times.[8] The use of milder reaction conditions and efficient catalyst systems is crucial to minimize this side reaction.
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Choice of Catalyst: A variety of palladium catalysts can be employed. For challenging couplings, modern catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[6][9]
-
Base and Solvent System: The choice of base is critical for activating the boronic acid to the more nucleophilic boronate species.[6] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The solvent system often consists of a mixture of an organic solvent (e.g., dioxane, toluene, DME) and water to facilitate the dissolution of both the organic and inorganic reagents.
Representative Suzuki-Miyaura Coupling Protocol
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Reaction Setup: To a reaction vessel, add (5-isopropylfuran-2-yl)boronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1).
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Stability and Handling
Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, particularly upon heating or under vacuum.[10] This process is often reversible in the presence of water. For long-term storage, it is advisable to keep (5-isopropylfuran-2-yl)boronic acid in a cool, dry place under an inert atmosphere. As with many chemical reagents, appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.
Conclusion
(5-Isopropylfuran-2-yl)boronic acid is a valuable building block for the synthesis of complex organic molecules. Its reactivity is primarily defined by its participation in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with a wide range of substrates. A thorough understanding of its properties, including its propensity for protodeboronation, and the careful optimization of reaction conditions are key to its successful application in research and development. The insights provided in this guide, based on the established chemistry of related furan boronic acids, offer a solid foundation for scientists and researchers to effectively utilize this versatile reagent.
References
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- BLD Pharm. (n.d.). (5-Isopropylfuran-2-yl)boronic acid | 1694670-71-7.
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- Lorca, R. A., & Taylor, M. S. (2013). Structure-Reactivity Relationships in Boronic Acid-Diol Complexation. Journal of the American Chemical Society, 135(42), 15849-15857.
- Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of organic chemistry, 78(10), 4674-4684.
- Wang, J., Kouznetsova, T., & Craig, S. L. (2021). Mechanically Triggered Release of Functionally Diverse Molecular Payloads from Masked 2-Furylcarbinol Derivatives. Journal of the American Chemical Society, 143(30), 11517-11522.
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- Oesterling, S., et al. (2017). Substituent effects on the relaxation dynamics of furan, furfural and β-furfural: a combined theoretical and experimental approach. Physical Chemistry Chemical Physics, 19(3), 2025-2037.
- Organic Process Research & Development. (2025, August 7). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid.
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- Sigma-Aldrich. (n.d.). (5-(Hydroxymethyl)furan-2-yl)boronic acid.
- ChemicalBook. (2025, July 19). 5-(Ethoxycarbonyl)
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